molecular formula C21H21ClN2O3 B15152352 N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide

Cat. No.: B15152352
M. Wt: 384.9 g/mol
InChI Key: MBVVPLUJFYJHCJ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the tetracyclic core, which is then functionalized to introduce the chlorinated phenyl group. The reaction conditions often involve the use of solvents like benzene or ethanol and may require refluxing for several hours .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antiviral applications, the compound may inhibit viral replication by targeting specific enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is unique due to its specific combination of a chlorinated phenyl group and a tetracyclic core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide

InChI

InChI=1S/C21H21ClN2O3/c1-9-15(22)4-3-5-16(9)23-19(25)10(2)24-20(26)17-11-6-7-12(14-8-13(11)14)18(17)21(24)27/h3-7,10-14,17-18H,8H2,1-2H3,(H,23,25)

InChI Key

MBVVPLUJFYJHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

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